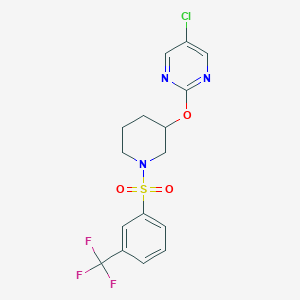
5-クロロ-2-((1-((3-(トリフルオロメチル)フェニル)スルホニル)ピペリジン-3-イル)オキシ)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H15ClF3N3O3S and its molecular weight is 421.82. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 5-クロロ-2-((1-((3-(トリフルオロメチル)フェニル)スルホニル)ピペリジン-3-イル)オキシ)ピリミジンの役割: この化合物は、SMカップリングにおいて有機ホウ素試薬として機能します。 その穏やかな反応条件と官能基許容性は、幅広い用途を可能にします .
- 用途: この化合物は、プロト脱ホウ素化反応に関与し、インドリジジン誘導体の合成につながります。 これらの化合物は、医薬品化学および天然物合成において使用されています .
鈴木・宮浦カップリング
抗ウイルス剤開発
プロト脱ホウ素化反応
生物活性
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a novel compound that has garnered attention due to its potential biological activities. This compound integrates various pharmacologically relevant functionalities, including a piperidine moiety and a trifluoromethyl group, which are known to enhance biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is C15H15ClF3N3O2S, with a molecular weight of 385.81 g/mol. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. A study evaluated the synthesized derivatives for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against S. aureus, indicating a strong antibacterial effect compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .
| Compound | Target Bacteria | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
|---|---|---|---|---|
| 5-Chloro-2-... | Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| 5-Chloro-2-... | Escherichia coli | 25 | Amoxicillin | 4 |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The results showed that the compound inhibited AChE with an IC50 value of 50 µM, which is comparable to known inhibitors in the field .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer types, suggesting its potential as an anticancer agent. Notably, the presence of the trifluoromethyl group was linked to enhanced potency in inhibiting cancer cell proliferation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antimicrobial activities. Among these, 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine emerged as one of the most potent compounds, demonstrating significant activity against Gram-positive bacteria .
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of various piperidine derivatives, where this compound showed promising results in inhibiting AChE activity, thereby positioning it as a candidate for further development in neuropharmacology .
特性
IUPAC Name |
5-chloro-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3S/c17-12-8-21-15(22-9-12)26-13-4-2-6-23(10-13)27(24,25)14-5-1-3-11(7-14)16(18,19)20/h1,3,5,7-9,13H,2,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABIWAPWHCQDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














